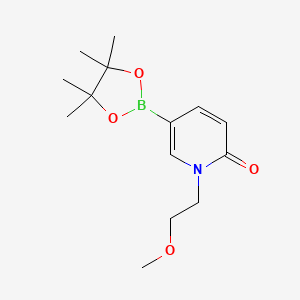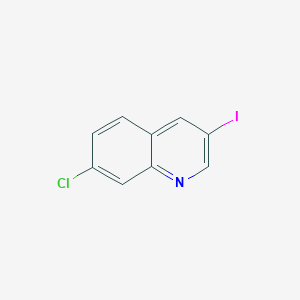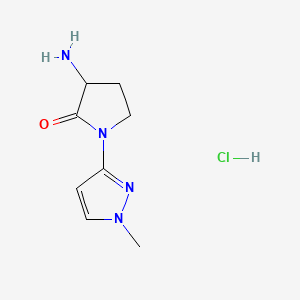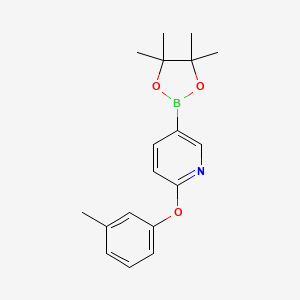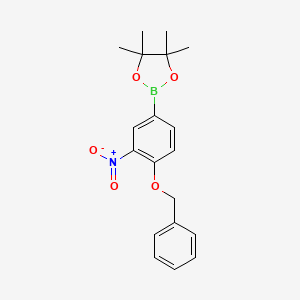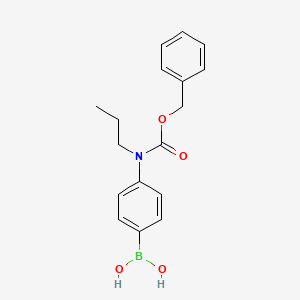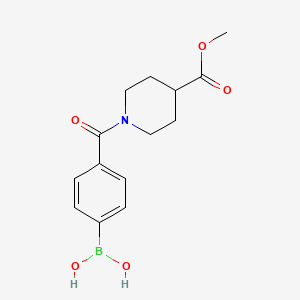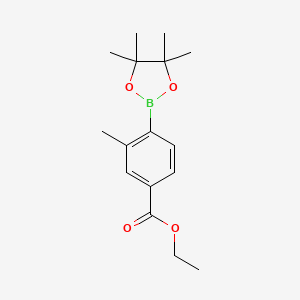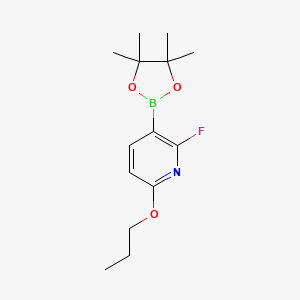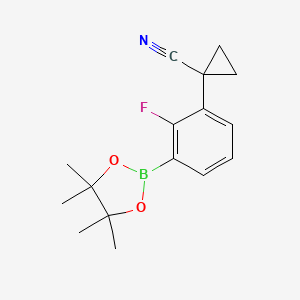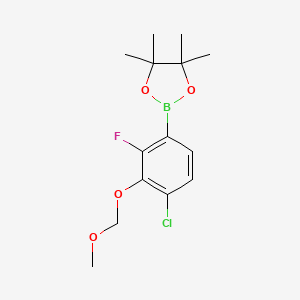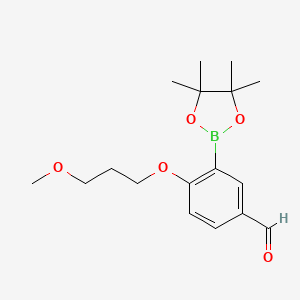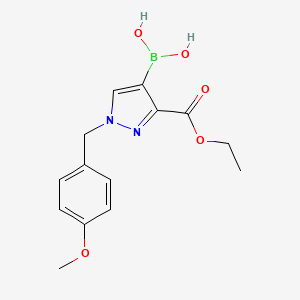
(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an ethoxycarbonyl group and a methoxybenzyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formation of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
化学反应分析
Types of Reactions
(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.
Reduction: The carbonyl group in the ethoxycarbonyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Boronate ester or boronic anhydride.
Reduction: Alcohol derivative of the ethoxycarbonyl group.
Substitution: Substituted pyrazole derivatives.
科学研究应用
(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of C-C and C-N bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用机制
The mechanism of action of (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of the pyrazole ring.
(4-Methoxyphenyl)boronic Acid: Similar structure but lacks the pyrazole and ethoxycarbonyl groups.
(3-(Carboxy)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic Acid: Similar structure but with a carboxy group instead of the ethoxycarbonyl group.
Uniqueness
(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid is unique due to the combination of the boronic acid group with the pyrazole ring and the ethoxycarbonyl and methoxybenzyl substituents. This unique structure provides a versatile platform for various chemical transformations and interactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
[3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O5/c1-3-22-14(18)13-12(15(19)20)9-17(16-13)8-10-4-6-11(21-2)7-5-10/h4-7,9,19-20H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUDDDKJHHZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
